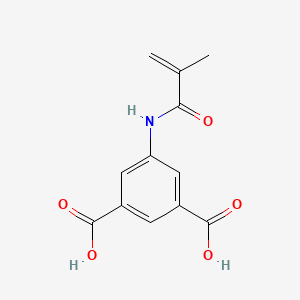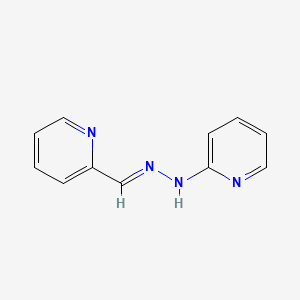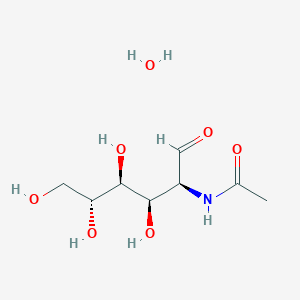
N-Acetyl-D-mannosamine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-mannosamine (2-ACETAMIDO-2-DEOXY-D-MANNOPYRANOSE HYDRATE) is a monosaccharide used as a precursor in the chemical or enzymatic synthesis of the neuraminic acids found in glycolipids and glycoproteins . It is also known as ManNAc and is a potential drug for the treatment of hereditary inclusion body myopathy . It has been reported to improve cognitive function in aged animals .
Synthesis Analysis
N-Acetyl-D-mannosamine is used for the synthesis of sialic acid . It is also a synthetic intermediate for a number of carbohydrate-derived families of biologically active compounds and pharmaceutical candidates . A practical method for the stereoselective synthesis of β-glycosides of mannosamine has been reported .Molecular Structure Analysis
The molecular formula of N-Acetyl-D-mannosamine hydrate is C8H17NO7 . Its molecular weight is 239.22 g/mol . The InChIKey is KVWIBLJBIFTKIZ-XNJRRJNCSA-N .Chemical Reactions Analysis
N-Acetyl-D-mannosamine is involved in various chemical reactions. For instance, it is used in the synthesis of sialic acid . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.22 g/mol . It has 6 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 239.10050188 g/mol .Scientific Research Applications
Biochemical Engineering and Biological Implications
N-Acetyl-D-mannosamine (ManNAc) serves as the physiological precursor to all sialic acids, which are vital for cellular recognition and binding processes. The structural diversity of sialic acid is crucial for the interaction between cells and pathogens, as well as among cells themselves. Recent research has demonstrated that synthetic N-acyl-modified D-mannosamines can be metabolized into respective N-acyl-modified neuraminic acids in both in vitro and in vivo settings. These modifications reveal the significant role of the N-acyl side chain in sialic acids for various biological interactions, including virus-host cell receptor interactions. Moreover, these compounds have enabled studies on cell surface sialic acid modifications, providing new insights into carbohydrate receptor functions in their native environments and offering new tools for therapeutic and diagnostic applications (Keppler et al., 2001).
Therapeutic Effects on Cognitive Dysfunction
Studies have shown that N-Acetyl-D-mannosamine treatment can alleviate age-related cognitive dysfunction. For instance, a study involving dogs demonstrated that ManNAc treatment significantly reduced error trials in a place-learning test and improved the active-resting cycle, suggesting its potential in alleviating cognitive declines associated with aging (Nagasawa et al., 2014).
Synthesis of Non-natural ManNAc Analogs
The sialic acid biosynthetic pathway's ability to process non-natural ManNAc analogs opens avenues for introducing unique functionalities into cell surface glycans. This capability allows for the synthesis of novel sialic acid precursors, such as thiol-functionalized sialic acids, which have applications in creating artificial cellular receptors and studying cell surface modifications (Sampathkumar et al., 2006).
Influence on Angiogenic Capacity and Blood Vessel Formation
Research indicates that artificial and natural sialic acid precursors, including N-Acetyl-D-mannosamine, can modulate the angiogenic capacity of human cells, such as umbilical vein endothelial cells. This modulation of blood vessel formation highlights the potential of sialic acid precursors in therapeutic strategies aimed at regulating angiogenesis (Bayer et al., 2013).
Modulation of Synaptic Transmission and Plasticity
Chronic administration of N-Acetyl-D-mannosamine has shown promise in improving synaptic transmission and long-term potentiation in aging models, indicating its potential as a therapeutic agent for cognitive dysfunction and related neurodegenerative disorders (Taniguchi et al., 2015).
Mechanism of Action
Safety and Hazards
N-Acetyl-D-mannosamine hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-D-mannosamine hydrate involves the conversion of D-mannose to N-Acetyl-D-mannosamine followed by hydration.", "Starting Materials": ["D-mannose", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Water"], "Reaction": [ "Step 1: D-mannose is reacted with acetic anhydride in the presence of sodium acetate and heated to form N-Acetyl-D-mannosamine.", "Step 2: The resulting N-Acetyl-D-mannosamine is then hydrated by adding methanol and hydrochloric acid followed by the addition of water to form N-Acetyl-D-mannosamine hydrate.", "Step 3: The N-Acetyl-D-mannosamine hydrate is then filtered, washed and dried to obtain the final product." ] } | |
| 3615-17-6 | |
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8-/m0/s1 |
InChI Key |
OVRNDRQMDRJTHS-SHGPDSBTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@@H]1O)CO)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Appearance |
Solid powder |
| 4773-29-9 3615-17-6 |
|
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-acetamido-2-deoxy-D-mannose D-mannose, 2-(acetylamino)-2-deoxy- N-acetyl-D-mannosamine N-acetylmannosamine N-acetylmannosamine, (D)-isomer N-acetylmannosamine, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)
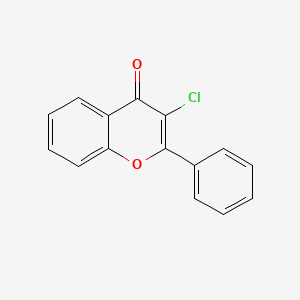
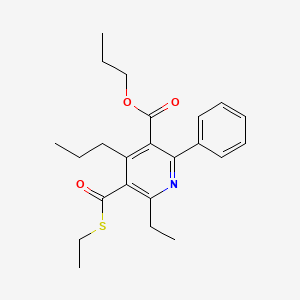
![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676831.png)
![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676832.png)
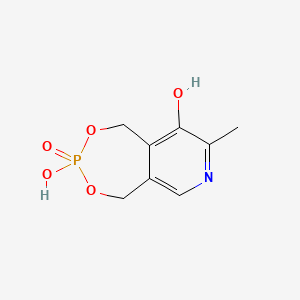
![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonooxypropyl] dihydrogen phosphate](/img/structure/B1676835.png)
![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)
![1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane](/img/structure/B1676839.png)
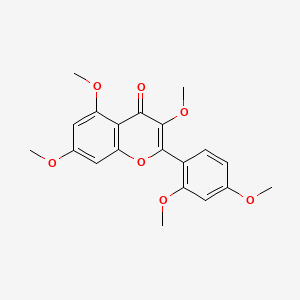

![N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B1676843.png)
